1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose
Overview
Description
1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of benzyl and trityl protecting groups, which are commonly used in carbohydrate chemistry to protect hydroxyl groups during synthetic transformations. The compound is often used as an intermediate in the synthesis of more complex carbohydrate structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose can be synthesized from methyl α-D-mannopyranoside. The synthetic route typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 2, 3, and 4 of the mannopyranose ring are protected using benzyl groups. This is achieved by reacting the mannopyranoside with benzyl chloride in the presence of a base such as sodium hydride.
Tritylation: The hydroxyl group at position 6 is protected using a trityl group. This is done by reacting the partially protected mannopyranoside with trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: The benzyl and trityl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can yield alcohols or deprotected sugars.
Scientific Research Applications
1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate-protein interactions and in the synthesis of glycoproteins.
Medicine: It is used in the development of carbohydrate-based drugs and vaccines.
Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose involves its role as a protected sugar intermediate. The protecting groups (benzyl and trityl) prevent unwanted reactions at specific hydroxyl groups, allowing for selective reactions at other positions. This selective protection is crucial for the synthesis of complex carbohydrate structures. The molecular targets and pathways involved depend on the specific application and the subsequent reactions the compound undergoes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but derived from glucose instead of mannose.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure but derived from galactose.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar in structure but uses acetyl groups as protecting groups instead of benzyl and trityl groups.
Uniqueness
1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose is unique due to the specific combination of benzyl and trityl protecting groups, which provide selective protection and reactivity. This makes it particularly useful in the synthesis of mannose-derived complex carbohydrates and glycosides.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2/t48-,49-,50+,51+,52+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEFKLSXFOMSCJ-MFYHPOFSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H50O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.